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Abstract
Sangivamycin, a pyrrolopyrimidine nucleoside analog originally isolated from Streptomyces

rimosus, has garnered significant attention for its potent biological activities.[1] This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and the molecular mechanisms of action of Sangivamycin. It details its role as a

potent inhibitor of Protein Kinase C (PKC) and its impact on critical cellular signaling pathways,

including the Erk and Akt pathways, leading to its anti-cancer and antiviral effects.[1][2] This

document also furnishes detailed experimental protocols for key assays relevant to the study of

Sangivamycin, intended to serve as a valuable resource for researchers in drug discovery and

development.

Chemical Structure and Identifiers
Sangivamycin is a structural analog of adenosine.[2]

IUPAC Name: 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-

yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide[1][3]

CAS Number: 18417-89-5[1][3]
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Molecular Formula: C₁₂H₁₅N₅O₅[1][3]

SMILES: C1=C(C2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N)C(=O)N[3]

Physicochemical Properties
A summary of the key physicochemical properties of Sangivamycin is presented in Table 1.

Property Value Reference

Molecular Weight 309.28 g/mol [3]

Appearance Solid [4]

Solubility

Acetonitrile 0.1-1 mg/mL (Slightly Soluble) [4]

DMSO 0.1-1 mg/mL (Slightly Soluble) [4]

Water 0.1-1 mg/mL (Slightly Soluble) [4]

Phosphate-Buffered Saline

(PBS)
Soluble up to 500 µM [5]

Storage

Dry, dark, and at 0-4°C for

short term (days to weeks) or

-20°C for long term (months to

years).

[6]

Spectral Data
¹H NMR: A proton NMR spectrum for Sangivamycin is available and can be accessed for

detailed chemical shift and coupling constant information.[7]

IR and UV-Vis: While specific spectral data with peak interpretations are not readily available

in the searched literature, the molecular structure suggests characteristic absorption bands

corresponding to its functional groups.

Mechanism of Action and Signaling Pathways
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Sangivamycin exerts its biological effects through multiple mechanisms, primarily by acting as

a competitive inhibitor of ATP at the catalytic domain of protein kinases.

Inhibition of Protein Kinase C (PKC)
Sangivamycin is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine

kinases that play crucial roles in cellular signaling, proliferation, and apoptosis.[1]

Modulation of Erk and Akt Signaling
Studies have demonstrated that Sangivamycin can suppress the phosphorylation of both

Erk1/2 and Akt, key components of signaling pathways that are often dysregulated in cancer

and promote cell survival and proliferation.[2] By inhibiting these pathways, Sangivamycin can

induce apoptosis.[2]

Inhibition of DNA and RNA Synthesis
Sangivamycin has been shown to inhibit the synthesis of both DNA and RNA, contributing to

its cytotoxic effects against cancer cells.[8]

Antiviral Activity
Sangivamycin exhibits broad-spectrum antiviral activity. In the context of SARS-CoV-2, it is

incorporated into the viral RNA, leading to the suppression of viral replication.[5][9]

The following diagram illustrates the key signaling pathways modulated by Sangivamycin.
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Caption: Key signaling pathways modulated by Sangivamycin.
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Experimental Protocols
This section provides detailed methodologies for key experiments involving Sangivamycin.

In Vitro Anti-SARS-CoV-2 Activity Assay
This protocol is adapted from studies evaluating the antiviral efficacy of Sangivamycin against

SARS-CoV-2.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sangivamycin
against SARS-CoV-2 in cell culture.

Materials:

Vero E6, Caco-2, or Calu-3 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)

and antibiotics

SARS-CoV-2 viral stock

Sangivamycin stock solution (in DMSO)

CellTiter-Glo Luminescent Cell Viability Assay kit

96-well plates

Procedure:

Seed Vero E6, Caco-2, or Calu-3 cells in 96-well plates and incubate until they reach the

desired confluency.

Prepare serial dilutions of Sangivamycin in culture medium.

Pre-treat the cells with the diluted Sangivamycin for a specified period (e.g., 1 hour).

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) (e.g., MOI = 0.5

for Caco-2, MOI = 2 for Calu-3).[5]
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Incubate the infected plates for a designated time (e.g., 96 hours for Caco-2, 72 hours for

Calu-3).[5]

Assess cell viability using the CellTiter-Glo assay according to the manufacturer's

instructions.

Measure luminescence using a plate reader.

Calculate the percentage of inhibition and cytotoxicity relative to untreated controls to

determine the IC₅₀.

The following diagram outlines the workflow for the anti-SARS-CoV-2 activity assay.
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Caption: Workflow for in vitro anti-SARS-CoV-2 activity assay.
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In Vivo Anticancer Activity in an Orthotopic Pancreatic
Ductal Adenocarcinoma (PDA) Mouse Model
This protocol is based on a study investigating the in vivo efficacy of Sangivamycin against

pancreatic tumors.[10]

Objective: To evaluate the effect of Sangivamycin on tumor growth in a mouse model of

pancreatic cancer.

Materials:

Immunocompromised mice (e.g., SCID mice)

Pancreatic cancer cells (e.g., NCI-H929)

Matrigel

Sangivamycin solution (in a vehicle of saline with 5% DMSO, 15% Cremophor EL, and 5%

glucose)[10]

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the

flank of the mice.[11]

Allow tumors to grow to a palpable size (e.g., 300-400 mm³).[11]

Randomize mice into treatment and control groups.

Administer Sangivamycin (e.g., 1.6 mg/kg body weight) or vehicle control via intraperitoneal

(IP) injection every 2 days.[10]

Monitor tumor volume by caliper measurements at regular intervals.

Monitor the body weight of the mice throughout the study.
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At the end of the study (e.g., day 44), sacrifice the mice and excise the tumors.[10]

Measure the final tumor weight and volume.

Perform histological and immunohistochemical analyses on the tumors to assess cell

proliferation (e.g., Ki67 staining) and apoptosis (e.g., cleaved caspase-3 staining).[10]

The logical relationship for the in vivo anticancer study is depicted below.
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Caption: Logical workflow of the in vivo anticancer study.
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This protocol is derived from a study comparing the activity of Sangivamycin with other

nucleoside analogs.[8]

Objective: To measure the inhibitory effect of Sangivamycin on the synthesis of RNA, DNA,

and protein in cancer cells.

Materials:

Cancer cell line (e.g., MCF7)

Culture medium

Sangivamycin

[³H]uridine, [³H]thymidine, and [¹⁴C]leucine

Scintillation counter

Procedure:

Seed cells in appropriate culture plates.

Treat the cells with various concentrations of Sangivamycin (e.g., 1 µM) for different time

points (e.g., 3 and 6 hours).[8]

During the last hour of treatment, add the respective radiolabeled precursor to the culture

medium:

For RNA synthesis: [³H]uridine

For DNA synthesis: [³H]thymidine

For protein synthesis: [¹⁴C]leucine

After incubation, wash the cells to remove unincorporated radiolabel.

Lyse the cells and precipitate the macromolecules (RNA, DNA, or protein).

Measure the amount of incorporated radioactivity using a scintillation counter.
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Express the results as a percentage of the control (untreated cells).

Conclusion
Sangivamycin is a promising therapeutic agent with well-defined anti-cancer and antiviral

properties. Its mechanism of action, centered on the inhibition of key cellular kinases and

nucleic acid synthesis, provides a strong rationale for its continued investigation. The

experimental protocols detailed in this guide offer a practical framework for researchers to

further explore the therapeutic potential of this potent nucleoside analog. Further studies are

warranted to fully elucidate its clinical utility and to develop novel derivatives with improved

efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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